molecular formula C28H25NO B3026418 Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone CAS No. 2219320-91-7

Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone

Cat. No. B3026418
CAS RN: 2219320-91-7
M. Wt: 391.5 g/mol
InChI Key: FJMMDJDPNLZYLA-UHFFFAOYSA-N
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Description

“Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone” is a synthetic cannabinoid . It is a chemical compound from the naphthoylindole family that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors . It produces effects in animals similar to those of tetrahydrocannabinol (THC), a cannabinoid naturally present in cannabis .


Molecular Structure Analysis

The molecular formula of “Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone” is C28H25NO . The molecular weight is 391.5 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound is hydrophobic . It has a molecular weight of 391.5 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Organic Synthesis

NNPCN derivatives have been synthesized using different methods. For instance, some novel (naphthalen-1-yl-selenyl)acetic acids were prepared, demonstrating potential applications in organic chemistry .

Organic Light-Emitting Diodes (OLEDs)

NNPCN-based compounds have been explored as bipolar host materials for deep-blue OLEDs. These materials exhibit efficient performance and low roll-off, making them promising candidates for next-generation displays and lighting technologies .

Hole-Transporting Materials (HTMs)

NNPCN derivatives, such as 4-(9H-carbazol-9-yl)triphenylamine conjugates, have been synthesized. These HTMs exhibit good thermal stability and glass transition temperatures, making them suitable for organic electronic devices .

Mechanism of Action

Target of Action

Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone, also known as NPCM, is a chemical compound with potential applications in various fields. It is an analog of JWH 018, a synthetic cannabinoid . As such, it is likely that NPCM acts on the same targets as JWH 018, which are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This means that it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring endocannabinoids .

Biochemical Pathways

For example, activation of CB1 receptors can inhibit the release of certain neurotransmitters, thereby reducing pain sensation and affecting mood

Future Directions

The therapeutic potential of this class of biologic compounds is yet to be fully realized . More research and development must be done before these compounds can be widely used in medical applications .

properties

IUPAC Name

naphthalen-1-yl-(9-pentylcarbazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO/c1-2-3-8-18-29-26-15-7-6-13-23(26)25-19-21(16-17-27(25)29)28(30)24-14-9-11-20-10-4-5-12-22(20)24/h4-7,9-17,19H,2-3,8,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMMDJDPNLZYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001337258
Record name 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001337258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2219320-91-7
Record name EG-018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2219320917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001337258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EG-018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2788GL5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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